2,2,2-trichloro-N-(2-methylpropyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C6H10Cl3NO It is a derivative of acetamide, where the hydrogen atoms on the carbon adjacent to the amide nitrogen are replaced by three chlorine atoms and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-methylpropyl)acetamide typically involves the reaction of 2-methylpropylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cl3C-COCl+NH2CH2CH(CH3)2→Cl3C-CONHCH2CH(CH3)2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to form 2-methylpropylamine and trichloroacetic acid.
Reduction: Reduction of the compound can lead to the formation of 2,2-dichloro-N-(2-methylpropyl)acetamide.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 2-Methylpropylamine and trichloroacetic acid.
Reduction: 2,2-Dichloro-N-(2-methylpropyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-methylpropyl)acetamide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the isobutyl group.
2,2-Dichloro-N-(2-methylpropyl)acetamide: Similar structure but with two chlorine atoms instead of three.
N-(2-Methylpropyl)acetamide: Similar structure but without the chlorine atoms.
Uniqueness
2,2,2-Trichloro-N-(2-methylpropyl)acetamide is unique due to the presence of three chlorine atoms and an isobutyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10Cl3NO |
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Molecular Weight |
218.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H10Cl3NO/c1-4(2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
NDMSFHUQCYYLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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